molecular formula C6H9BrN2 B1378221 2-Bromo-1,4,5-trimethyl-1H-imidazole CAS No. 1218910-27-0

2-Bromo-1,4,5-trimethyl-1H-imidazole

Cat. No. B1378221
CAS RN: 1218910-27-0
M. Wt: 189.05 g/mol
InChI Key: HGODMPYCRWDPJP-UHFFFAOYSA-N
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Description

2-Bromo-1,4,5-trimethyl-1H-imidazole is a chemical compound with the CAS Number: 1218910-27-0 . It has a molecular weight of 189.05 and is typically stored at 4 degrees Celsius . It is a powder in its physical form .


Synthesis Analysis

The synthesis of imidazoles, including 2-Bromo-1,4,5-trimethyl-1H-imidazole, can be achieved through various methods. One such method involves the cyclization of amido-nitriles . The reaction conditions are mild enough for the inclusion of a variety of functional groups . This reaction is reported to proceed via nickel-catalysed addition to nitrile, which is followed by proto-demetallation, tautomerization, and dehydrative cyclization .


Molecular Structure Analysis

The InChI code for 2-Bromo-1,4,5-trimethyl-1H-imidazole is 1S/C6H9BrN2/c1-4-5(2)9(3)6(7)8-4/h1-3H3 . The InChI key is HGODMPYCRWDPJP-UHFFFAOYSA-N .


Chemical Reactions Analysis

Imidazoles are key components to functional molecules that are used in a variety of everyday applications . The bonds formed in the reaction are highlighted by being red colored throughout the review and the standard numbering of imidazoles is used in the description of disconnections .


Physical And Chemical Properties Analysis

2-Bromo-1,4,5-trimethyl-1H-imidazole is a powder in its physical form . It has a molecular weight of 189.05 and is typically stored at 4 degrees Celsius .

Scientific Research Applications

Pharmaceutical Applications

2-Bromo-1,4,5-trimethyl-1H-imidazole: is a versatile intermediate in pharmaceutical chemistry. Its structural motif is found in compounds exhibiting a wide range of biological activities. For instance, imidazole derivatives are known for their antibacterial, antifungal, and antiviral properties . The bromine atom in the 2-position can be utilized for further functionalization, leading to the synthesis of more complex bioactive molecules.

Synthesis of Dyes and Pigments

The imidazole ring system is a component in certain dyes and pigments, especially those used in solar cells and other optical applications . The brominated variant can undergo further reactions to introduce additional chromophores, altering the absorption and emission properties of the dye.

Mechanism of Action

The mechanism of action for the synthesis of imidazoles involves various steps. For instance, the cyclization of amido-nitriles is reported to proceed via nickel-catalysed addition to nitrile, which is followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Safety and Hazards

The safety information for 2-Bromo-1,4,5-trimethyl-1H-imidazole includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis .

properties

IUPAC Name

2-bromo-1,4,5-trimethylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrN2/c1-4-5(2)9(3)6(7)8-4/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGODMPYCRWDPJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=N1)Br)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1,4,5-trimethyl-1H-imidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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